

G907 Epoxy Adhesives: A Technical Guide to Curing Schedules and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: G907

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This technical guide provides an in-depth overview of the curing properties of the **G907** series of epoxy adhesives from NextGen Adhesives. The **G907** product line encompasses a range of two-part epoxy systems, each formulated for specific applications, from optical and laser technologies to industrial bonding and casting.^{[1][2][3]} Understanding the relationship between curing time and temperature is critical for achieving optimal bond strength and performance characteristics. This document consolidates the available curing data for various **G907** products, outlines a typical experimental protocol for cure time determination, and visually represents the fundamental principles of epoxy curing.

Curing and Physical Properties of the G907 Adhesive Series

The curing of an epoxy adhesive is a chemical process where the resin and hardener react to form a rigid, cross-linked polymer network. This process, known as polymerization, is highly dependent on temperature. Generally, higher temperatures accelerate the curing process, leading to shorter cure times. The "pot life" refers to the time after mixing during which the adhesive remains workable, while the "cure time" is the duration required to achieve a sufficiently cross-linked state for handling and subsequent loading. A full cure, where the adhesive reaches its maximum mechanical properties, may take longer.

The following table summarizes the specified cure schedules and other pertinent physical properties for several variants within the **G907** adhesive series. This data is essential for selecting the appropriate **G907** variant and for process optimization in research and development applications.

Product	Cure Temperature (°C)	Cure Time	Pot Life	Mixed Viscosity (cps)	Primary Application
G907-24	25	24 hours	20 minutes	12,000	Structural Adhesive[4]
65	4 hours				
G907-25	Room Temperature	Not Specified	2 hours	200	Optical and Laser
G907-27	Room Temperature	Not Specified	1 hour	37,000	Industrial and Structural[1]
G907-31	25	24 hours	30 minutes	5,500	Industrial and Structural[5]
65	1 - 4 hours				
G907-52	25	24 hours	30 minutes	4,000	Industrial Bonding, Casting, and Potting[2][6]
65	4 hours				
G907-58	25	24 hours	60 minutes	1,200	Bonding, Laminating, Sealing, and Structural[7]
65	4 hours				
G907-67	Room Temperature	Not Specified	3 hours	2,000	Casting[8]
G907-68	25	24 hours	30 minutes	28,000	Thixotropic Casting[3]
65	4 hours				

Note: "Room Temperature" curing is specified in the datasheets, but a precise temperature is not always provided. For consistency, 25°C is used as a reference for room temperature where a specific value is given for other products.

Experimental Protocol for Cure Time Determination

The curing data presented in the datasheets are typically determined through standardized testing methodologies. While the specific protocols used for the **G907** series are not publicly disclosed by the manufacturer, a general experimental workflow can be described based on industry standards such as ASTM D1002 for determining the apparent shear strength of single-lap-joint adhesively bonded metal specimens.^{[3][8]} This test is a common method for evaluating the strength of an adhesive bond and, by extension, its state of cure.

Objective: To determine the time required at a specific temperature for an adhesive to achieve a predetermined level of mechanical strength, indicating a sufficient cure.

Materials and Equipment:

- **G907** series two-part epoxy adhesive (resin and hardener)
- Substrate material (e.g., aluminum, glass, ceramic, plastic as specified in datasheets)^{[1][6][7]}
- Solvent for substrate cleaning (e.g., acetone, isopropanol)
- Mixing and application tools (e.g., spatula, dispensing gun)
- Fixtures for maintaining bond line thickness and alignment
- Temperature-controlled oven or environmental chamber
- Universal Testing Machine (UTM) with grips for tensile testing
- Calipers for precise measurement of bond area

Methodology:

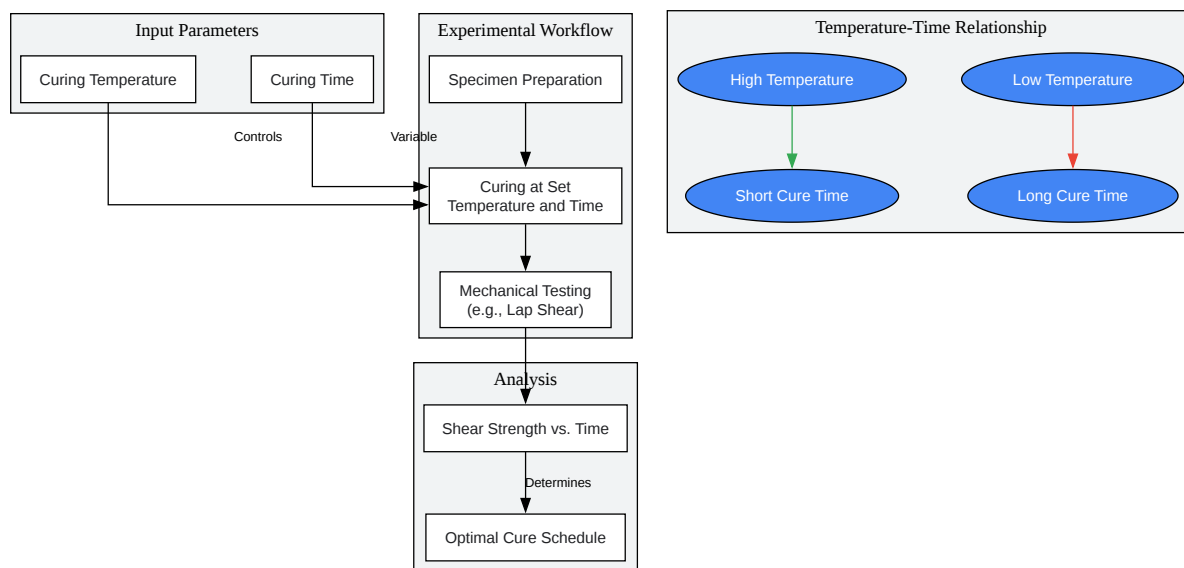
- Substrate Preparation:

- Cut the substrate material into standardized specimen dimensions (e.g., as specified in ASTM D1002).
- Degrease the bonding surfaces with a suitable solvent to remove contaminants.
- If required, perform surface abrasion (e.g., grit blasting or sanding) followed by another solvent wipe to create a mechanically active surface for bonding.
- Adhesive Preparation and Application:
 - Accurately weigh the resin and hardener according to the mix ratio specified in the product datasheet (e.g., 100/30 by weight for **G907-25**).
 - Thoroughly mix the two components for the recommended time until a homogenous mixture is achieved.
 - Apply a uniform layer of the mixed adhesive to the bonding area of one substrate.
- Assembly and Curing:
 - Join the two substrates in a single-lap-joint configuration with a defined overlap area.
 - Place the assembled specimens in a fixture to maintain alignment and a consistent bond line thickness.
 - Transfer the fixtured assemblies to a temperature-controlled environment (e.g., an oven) set to the desired curing temperature.
 - Cure sets of specimens for various time intervals.
- Mechanical Testing:
 - After the designated curing time, remove the specimens from the curing environment and allow them to equilibrate to ambient conditions.
 - Mount each specimen in the grips of a Universal Testing Machine.
 - Apply a tensile load at a constant rate of crosshead movement until the bond fails.

- Record the maximum load at failure.
- Data Analysis:
 - Calculate the lap shear strength for each specimen by dividing the failure load by the bond area.
 - Plot the lap shear strength as a function of cure time for each curing temperature.
 - The cure time can be defined as the point at which the lap shear strength plateaus, indicating that the adhesive has reached its maximum strength under those curing conditions.

Visualization of Curing Principles

The fundamental relationship between temperature and the time required to achieve a full cure for an epoxy adhesive can be represented as an inverse correlation. The following diagram illustrates this concept, providing a logical workflow for determining the cure schedule based on experimental testing.



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Caption: Conceptual workflow for determining the cure schedule of an epoxy adhesive.

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- To cite this document: BenchChem. [G907 Epoxy Adhesives: A Technical Guide to Curing Schedules and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1654381#g907-adhesive-curing-time-and-temperature>]

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